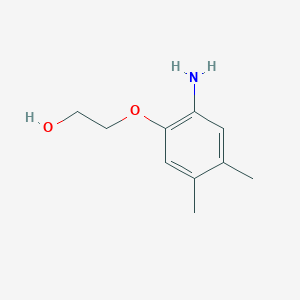
2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of an amino group, two methyl groups, and a phenoxyethanol moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol typically involves the reaction of 2-amino-4,5-dimethylphenol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenol on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted phenoxyethanol derivatives.
Applications De Recherche Scientifique
2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropan-1-ol: A related compound with similar structural features but different functional groups.
2-(2-Aminoethylamino)ethanol: Another compound with an aminoethanol moiety but different substitution patterns.
Uniqueness
2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(2-amino-4,5-dimethylphenoxy)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-9(11)10(6-8(7)2)13-4-3-12/h5-6,12H,3-4,11H2,1-2H3 |
Clé InChI |
QHRNAMAGPRBKEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)OCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13068595.png)
![5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068597.png)
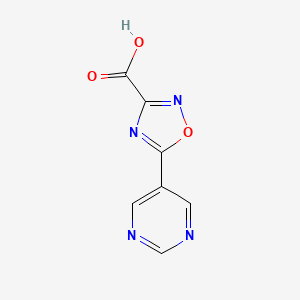
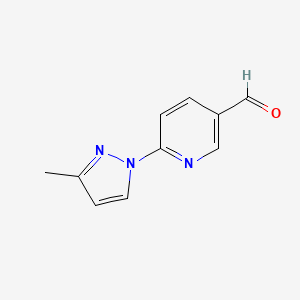

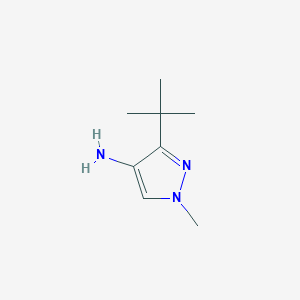
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068625.png)
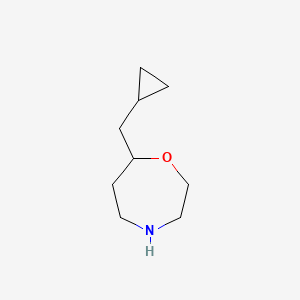
![tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate](/img/structure/B13068645.png)
![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)
![tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13068668.png)
![5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068670.png)
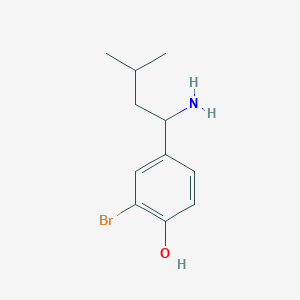
![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
